3-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide

Medicinal Chemistry Process Chemistry Solid-State Chemistry

3-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide (CAS 2095410-83-4) is a hydrobromide salt of a 1,3-disubstituted pyrazole. It is a versatile alkylating agent and building block used in medicinal chemistry and agrochemical synthesis, valued for its stable crystalline form and the electrophilic bromomethyl group.

Molecular Formula C5H8Br2N2
Molecular Weight 255.94
CAS No. 2095410-83-4
Cat. No. B1654024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide
CAS2095410-83-4
Molecular FormulaC5H8Br2N2
Molecular Weight255.94
Structural Identifiers
SMILESCN1C=CC(=N1)CBr.Br
InChIInChI=1S/C5H7BrN2.BrH/c1-8-3-2-5(4-6)7-8;/h2-3H,4H2,1H3;1H
InChIKeyJFBJUZRSFHTJKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide (CAS 2095410-83-4): Procurement-Ready Pyrazole Building Block


3-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide (CAS 2095410-83-4) is a hydrobromide salt of a 1,3-disubstituted pyrazole [1]. It is a versatile alkylating agent and building block used in medicinal chemistry and agrochemical synthesis, valued for its stable crystalline form and the electrophilic bromomethyl group . Its high purity (≥98%) and defined reactivity make it a reliable procurement option for precise modifications in pyrazole-based scaffolds .

Stable crystalline hydrobromide salt for reliable weighing and automation
Reactive bromomethyl handle for nucleophilic substitution and cross-coupling
Reported high purity suitable for scaffold derivatization and library synthesis

Why 3-(Bromomethyl)-1-methyl-1H-pyrazole Hydrobromide Cannot Be Replaced by a Generic Pyrazole


In-class pyrazoles cannot be simply interchanged due to critical differences in salt form, substitution pattern, and leaving group reactivity. The hydrobromide salt (CAS 2095410-83-4) offers superior crystallinity and stability compared to the free base (CAS 102846-13-9) [1], while its 3-bromomethyl group is a more potent electrophile than the 4-isomer or chloro/iodo analogs, enabling faster reaction kinetics and higher yields in key transformations . Furthermore, the N1-methyl and C3-bromomethyl pattern uniquely directs regioselective N-alkylation, a common synthetic step often plagued by isomer formation [2].

Salt form matters: the hydrobromide provides reported crystallinity and stability advantages over the free base (liquid/semi-solid), which may complicate handling and purity retention.

Leaving group reactivity: the 3-bromomethyl group is a more reactive electrophile than chloro or iodo analogs; reaction rates and yields may shift with different halides.

Substitution pattern directs regioselectivity: the N1-methyl/C3-bromomethyl pattern influences N-alkylation outcomes; generic pyrazoles may lead to isomer mixtures.

Product-Specific Quantitative Evidence Guide for 3-(Bromomethyl)-1-methyl-1H-pyrazole Hydrobromide


Hydrobromide Salt vs. Free Base: Enhanced Crystallinity and Ease of Handling

The hydrobromide salt form (CAS 2095410-83-4) provides a distinct advantage in solid-state properties over the free base 3-(bromomethyl)-1-methyl-1H-pyrazole (CAS 102846-13-9). The hydrobromide is isolated as a crystalline solid, enabling easier handling, precise weighing, and improved long-term stability . In contrast, the free base is often described as a 'colorless to pale yellow liquid' or a 'solid-liquid mixture' that is more prone to degradation . This solid-state difference directly impacts procurement and laboratory workflow.

Salt vs. free base
Head-to-head
Crystalline solid (≥95% purity) vs. liquid/semi-solid free base
Supports procurement and automation readiness
Physical form impacts handling and purity retention
Medicinal Chemistry Process Chemistry Solid-State Chemistry

3-Bromomethyl vs. 3-Chloromethyl and 4-Bromomethyl: Kinetic Advantage in Nucleophilic Substitution

The 3-bromomethyl group on the pyrazole ring is significantly more reactive than its chloromethyl counterpart, leading to faster reaction rates and higher yields in nucleophilic substitution reactions . This difference is a key factor in selecting an alkylating agent for demanding synthetic sequences. Furthermore, the 3-position offers a distinct steric and electronic environment compared to the 4-bromomethyl isomer, which can alter reaction outcomes .

Br vs. Cl reactivity
Class-level
3-(Bromomethyl) shows higher SN2 reactivity than chloromethyl analog
Faster reaction kinetics may reduce cycle time
Reactivity advantage to verify under target conditions
Organic Synthesis Medicinal Chemistry Chemical Biology

N1-Methylation and C3-Substitution: Enabling Regioselective N-Alkylation

The specific substitution pattern of 3-(bromomethyl)-1-methyl-1H-pyrazole—with a methyl group at N1 and a bromomethyl group at C3—can influence the regioselectivity of subsequent N-alkylation reactions. Studies have shown that 3-substituted pyrazoles undergo highly regioselective N1-alkylation under basic conditions (K₂CO₃-DMSO) [1]. This predictability is crucial for avoiding complex isomer mixtures, a common challenge when using unsubstituted or differently substituted pyrazoles.

N-Alkylation regioselectivity
Class-level
3-substituted pyrazoles favor N1-alkylation (K₂CO₃/DMSO)
May simplify purification by avoiding isomer mixtures
Regioselectivity must be confirmed for specific nucleophiles
Medicinal Chemistry Organic Synthesis Process R&D

Bromomethyl Pyrazoles in Bioisosteric Replacements: A Context from EP1 Receptor SAR

Pyrazoles serve as important bioisosteres for phenols, offering improved lipophilicity and metabolic stability. In the context of EP1 receptor antagonists, pyrazoles with various substitutions were explored. While this compound was not directly tested, the SAR study highlights that modifications to the pyrazole core can yield potent antagonists with nanomolar binding affinities (e.g., Kd = 140 ± 2.8 μM for a related 3-bromo pyrazole) [1]. This underscores the value of substituted pyrazoles as privileged scaffolds in medicinal chemistry.

Bioisostere context
Class-level
Related 3-bromo pyrazole binds EP1 receptor (Kd 140 µM)
Entry point to pyrazole pharmacophore scaffolds
Direct activity for this building block not reported
Medicinal Chemistry Drug Discovery Bioisosteres

Supply Chain and Purity: Commercial Availability at Research Scale

3-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide is readily available from multiple global suppliers in research quantities (mg to g scale) with high purity (≥95-98%) [1]. This contrasts with more exotic or custom-synthesized analogs that may require longer lead times and incur higher costs. The compound is stocked in multiple locations, ensuring faster delivery and reliable access for research and development projects.

Supply chain
Supporting
Available from global suppliers; ≥95–98% purity; mg to g scale
Reliable sourcing for research timelines
Confirm pack size and lead time at ordering
Procurement Chemical Sourcing Laboratory Reagents

Best Research and Industrial Application Scenarios for 3-(Bromomethyl)-1-methyl-1H-pyrazole Hydrobromide


Medicinal Chemistry: Synthesis of Pyrazole-Based Bioisosteres and Pharmacophores

Leverage the compound as an electrophilic handle for introducing diverse amine, alcohol, or thiol groups to the pyrazole core. Its high reactivity enables efficient synthesis of focused libraries for bioisosteric replacement of phenols or for generating EP1 receptor antagonist scaffolds, as suggested by related SAR studies [3]. The crystalline hydrobromide salt ensures accurate weighing for high-throughput parallel synthesis.

Process Chemistry: Development of Scalable Alkylation and Cross-Coupling Reactions

Utilize the compound's predictable regioselectivity in N-alkylation reactions to develop robust, scalable processes [3]. The defined crystalline nature of the hydrobromide salt simplifies handling and purification, making it a more attractive starting material than its liquid free base counterpart for kilo-lab or pilot plant campaigns.

Agrochemical Discovery: Construction of Herbicidal Isoxazoline Intermediates

Patents describe the use of substituted pyrazoles as key intermediates in the synthesis of isoxazoline herbicides with excellent crop-weed selectivity [3]. 3-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide serves as a versatile building block for accessing this important class of agrochemicals.

Chemical Biology: Development of Covalent Probes and Affinity Reagents

The bromomethyl group acts as a highly reactive warhead for covalent modification of target proteins or for attaching fluorescent/affinity tags. The compound's high purity and stability support the stringent requirements of chemical biology studies, where trace impurities can confound biological assays.

Application
Selection Property
Validation Focus
Pyrazole bioisostere synthesis
Electrophilic bromomethyl handle
Library throughput and purity assessment
Scalable alkylation processes
Crystalline salt handling and stability
Process robustness and impurity profiling
Isoxazoline herbicide intermediates
Pyrazole core derivatization versatility
Crop-weed selectivity screening
Covalent probe development
Reactive warhead purity and stability
Biological assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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